1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride
Overview
Description
1,4,7,10,13,16-Hexaazacyclooctadecane hexahydrochloride is a macrocyclic compound that is part of a class of chemicals known as hexaazamacrocycles. These compounds are characterized by their ring structure that contains nitrogen atoms at specific intervals, which allows them to act as ligands and form complexes with various metal ions. The ability of these macrocycles to complex with metals has made them a subject of interest in coordination chemistry and various applications such as catalysis and material science .
Synthesis Analysis
The synthesis of hexaazamacrocycles and their derivatives has been explored in several studies. For instance, chromium(III) complexes of 1,4,7,10,13,16-hexaazacyclooctadecane have been prepared, and their structures were determined using single-crystal X-ray diffraction . Similarly, the synthesis of fluorescent derivatives of related macrocycles has been reported, which involves starting from a known compound and introducing functional groups that confer fluorescent properties . The synthesis of a dimeric hydroxobridged erbium(III) complex with hexaazacyclooctadecane also highlights the versatility of these macrocycles in forming varied complex structures .
Molecular Structure Analysis
The molecular structure of hexaazacyclooctadecane complexes has been elucidated using X-ray crystallography. For example, the chromium(III) complex of the macrocycle was found to crystallize in a specific space group and exhibit a rare facial isomer . The structure of a potassium perchlorotriphenylmethide complex with a related hexaoxacyclooctadecane was described as a separated ion pair, providing insights into the coordination environment of the macrocycle . The erbium(III) complex demonstrated a dinuclear structure with two erbium ions bridged by hydroxide ions, coordinated by the nitrogen atoms of the macrocycle .
Chemical Reactions Analysis
The chemical reactivity of hexaazacyclooctadecane and its derivatives has been studied in various contexts. The interaction of a hexamethyl derivative with iodine was investigated spectrophotometrically, revealing the formation of charge-transfer complexes and providing kinetic and thermodynamic parameters for the reaction . The complexation behavior with transition metals and the electrochemical response of a ferrocene-functionalized derivative was studied using potentiometric and electrochemical techniques . These studies demonstrate the macrocycle's ability to participate in electron-transfer reactions and form stable complexes with metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of hexaazacyclooctadecane complexes are closely related to their structure and the nature of their interactions with other species. The crystal structure of a hexacyclen salt with nitrate and water showed strong hydrogen-bonding and ion-ion interactions, indicating the role of the macrocycle in anion complexation . Potentiometric and NMR studies on the protonation behavior of macrocyclic ligands provided insights into their basicity and the protonation patterns at different pH values . The electronic spectra and thermal decomposition behavior of complexes also shed light on the stability and electronic properties of these compounds .
Scientific Research Applications
Synthesis and Molecular Design
The synthesis and design of hexaazatriphenylene derivatives, a class of compounds related to hexaazacyclooctadecane, have been extensively studied. These compounds serve as basic scaffolds for larger N-substituted polyheterocyclic aromatics, demonstrating the importance of nitrogen-containing cyclic compounds in molecular design and self-organization. They find applications in semiconductors, sensors, optical chromophores, and energy storage materials due to their electron-deficient, planar, aromatic discotic systems which facilitate excellent π–π stacking ability (Segura et al., 2015).
Flame Retardancy and Dielectric Properties
Hexachlorocyclotriphosphazene compounds, related in structural complexity to hexaazacyclooctadecane, exhibit significant flame retardant and dielectric properties. The substitution of chlorine atoms in these compounds alters their chemical and physical properties, making them valuable for applications requiring low toxicity, less smoke production, and enhanced fire resistance. Additionally, these compounds show potential in electrical applications due to their dielectric properties, underlining the role of cyclic nitrogen-containing compounds in material science and safety technologies (Usri et al., 2021).
Therapeutic Radiopharmaceuticals
Cationic radionuclides, including those chelated with macrocyclic ligands similar in complexity to hexaazacyclooctadecane, have shown promise in targeted radionuclide therapy. These compounds are essential for developing radiopharmaceuticals for cancer therapy, demonstrating the importance of complex cyclic compounds in medicinal chemistry. The macrocyclic ligands like DOTA and DTPA, while not directly mentioned, are analogous in their ability to form stable complexes with radionuclides, suggesting potential research applications of hexaazacyclooctadecane derivatives in therapeutic radiopharmaceuticals (Egorova et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1,4,7,10,13,16-hexazacyclooctadecane;hexahydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N6.6ClH/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;;;;;;/h13-18H,1-12H2;6*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXOJYBVPYIMAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Cl6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507632 | |
Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane--hydrogen chloride (1/6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride | |
CAS RN |
58105-91-2 | |
Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane--hydrogen chloride (1/6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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